Lipophilicity and Permeability: 3-Methyl Derivative Provides Balanced XLogP3 and Reduced Rotatable Bonds vs. Difluoromethyl Analog
The 3-methyl substituent confers a calculated XLogP3-AA of -0.8, compared to the unsubstituted parent (estimated XLogP3 ≈ -1.0 to -1.2) and the 3-difluoromethyl analog (estimated XLogP3 ≈ +0.5 to +1.0) [1][2]. This intermediate lipophilicity is often associated with balanced membrane permeability and aqueous solubility, a desirable profile in lead optimization. Additionally, the 3-methyl derivative possesses zero rotatable bonds, whereas the difluoromethyl analog contains one rotatable bond, which may influence conformational flexibility and binding entropy [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | Unsubstituted parent (C5H8N4, CAS 123291-54-3): estimated -1.0 to -1.2; 3-Difluoromethyl analog (C6H8F2N4, CAS 1293996-11-8): estimated +0.5 to +1.0 |
| Quantified Difference | Δ ≈ +0.2 to +0.4 vs. unsubstituted; Δ ≈ -1.3 to -1.8 vs. difluoromethyl |
| Conditions | Computed property using XLogP3 3.0 algorithm [1] |
Why This Matters
The 3-methyl compound occupies a unique lipophilicity space that may offer a superior balance of permeability and solubility compared to the more polar unsubstituted parent and the more lipophilic difluoromethyl analog, impacting hit-to-lead decisions.
- [1] PubChem. (2025). 3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine (CID 105427985). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-a]pyrazine (CID 43810469). National Center for Biotechnology Information. View Source
